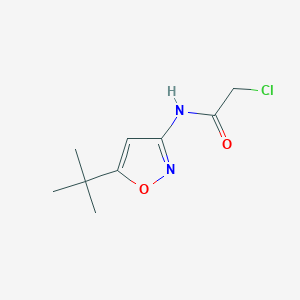

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-7(12-14-6)11-8(13)5-10/h4H,5H2,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAGTAPJCLVZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651097 | |

| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55809-27-3 | |

| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide CAS number

This guide provides a comprehensive technical overview of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide, a crucial chemical intermediate in the field of drug discovery and development. We will delve into its chemical identity, synthesis, applications, and safety protocols, offering field-proven insights for researchers, scientists, and professionals in medicinal chemistry.

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is a specialized organic compound valued for its role as a reactive building block. Its structure uniquely combines a bulky, lipophilic tert-butyl group on an isoxazole ring with a reactive chloroacetamide functional group. This combination is pivotal for its utility in constructing more complex bioactive molecules.

Nomenclature and Isomerism: It is critical to distinguish this compound from its isomer, N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-chloroacetamide. The numbering of the 1,2-oxazole (isoxazole) ring dictates the position of the substituents. The title compound has the tert-butyl group at position 5 and the chloroacetamide group at position 3. This specific arrangement is found in several potent kinase inhibitors. While a specific CAS number for N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is not prominently listed in major databases, its direct precursor, 5-tert-butylisoxazol-3-amine, is commercially available. The properties of the final compound are largely inferred from its constituent parts.

Table 1: Physicochemical Properties

| Property | Value / Description | Rationale & Supporting Data |

|---|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₂ | Derived from structural analysis. |

| Molecular Weight | 216.67 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a colorless to pale yellow solid. | Based on the appearance of similar compounds like 2-chloroacetamide, which is a colorless solid that can appear yellow with age.[1] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The bulky tert-butyl group and overall organic structure suggest hydrophobicity, while the amide group offers some polarity. The parent drug, Quizartinib, is soluble in DMSO.[2] |

| Reactivity | The chloroacetamide moiety is a potent electrophile, making it reactive towards nucleophiles (e.g., amines, thiols). | The chlorine atom is an excellent leaving group, activated by the adjacent carbonyl group, facilitating nucleophilic substitution reactions. This is a common strategy in fragment-based drug design. |

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is a two-stage process. The primary challenge lies in the construction of the substituted isoxazole core, followed by a standard acylation reaction. The causality behind this approach is to first build the stable, less reactive heterocyclic core and then introduce the highly reactive "warhead" (the chloroacetamide group) in the final step to avoid unwanted side reactions.

Synthesis of the Core Intermediate: 5-tert-Butylisoxazol-3-amine

The precursor, 5-tert-butylisoxazol-3-amine, is a vital building block for various pharmaceuticals.[3][4] Its synthesis is a well-established process in organic chemistry, often involving the cycloaddition of a nitrile oxide with an alkyne, or the condensation of a β-keto ester derivative with hydroxylamine. A common and reliable method proceeds via a chloroxime intermediate.[5]

Final Acylation Step

The final product is synthesized via the acylation of 5-tert-butylisoxazol-3-amine with a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride, in the presence of a non-nucleophilic base.

Diagram 1: Synthetic Workflow

Caption: A two-part synthetic workflow for the target compound.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide from 5-tert-butylisoxazol-3-amine.

Materials:

-

5-tert-butylisoxazol-3-amine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-tert-butylisoxazol-3-amine in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. The reason for cooling is to control the exothermicity of the acylation reaction and minimize potential side reactions.

-

Base Addition: Add the non-nucleophilic base (e.g., TEA) to the solution and stir for 5 minutes. The base acts as an acid scavenger for the HCl generated during the reaction.

-

Acylation: Add chloroacetyl chloride dropwise to the stirred solution. The slow addition maintains temperature control and ensures a homogenous reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide.

Characterization: The structure of the final product should be unequivocally confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).[6][7]

Application in Drug Development: The FLT3 Kinase Inhibitor Scaffold

The primary significance of the N-(5-tert-butyl-1,2-oxazol-3-yl) moiety lies in its role as a key pharmacophore in potent kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their aberrant activation is a hallmark of many cancers.[8]

Case Study: Quizartinib (AC220)

The most prominent example is Quizartinib (AC220) , a highly potent and selective second-generation FMS-like tyrosine kinase-3 (FLT3) inhibitor.[2][9] Quizartinib is used for the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.[9][10]

The N-(5-tert-butyl-1,2-oxazol-3-yl) group in Quizartinib is part of a urea linkage. In the co-crystal structure of Quizartinib bound to the FLT3 kinase domain, the tert-butyl group fits snugly into a hydrophobic pocket, contributing significantly to the inhibitor's high potency and selectivity.[10] The isoxazole ring and urea linker form critical hydrogen bonds with the kinase hinge region.[10]

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide serves as a valuable intermediate for synthesizing analogs of Quizartinib or other kinase inhibitors. The reactive chloroacetamide group allows for covalent modification or for further synthetic elaboration to build diverse molecular libraries for structure-activity relationship (SAR) studies.

Diagram 2: Role as a Kinase Inhibitor Fragment

Caption: The role of the title compound in the drug discovery pipeline.

Safety, Handling, and Storage

While specific safety data for the title compound is not available, a robust safety assessment can be made based on its functional groups, particularly the chloroacetamide moiety. 2-Chloroacetamide is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[11]

Table 2: GHS Hazard Profile (Inferred from 2-Chloroacetamide)

| Hazard Class | GHS Classification | Precautionary Statements (Examples) |

|---|---|---|

| Acute Toxicity, Oral | Category 3 (Toxic) | H301: Toxic if swallowed. P264, P270, P301+P310. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. P261, P272, P280. |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. P201, P202. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Personal Protective Equipment:

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][13]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][13] Store in a locked cabinet or an area accessible only to authorized personnel.

Conclusion

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is more than a simple chemical; it is a key enabler in the rational design of targeted therapeutics. Its value is derived from the specific isomeric arrangement of its substituted isoxazole core, which has proven to be optimal for binding to the FLT3 kinase, and the presence of a reactive handle for further chemical modification. For scientists in drug discovery, understanding the synthesis, reactivity, and strategic importance of this molecule is essential for developing the next generation of kinase inhibitors to combat diseases like AML.

References

-

Khodot, E. N., & Rakitin, O. A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1389. Available at: [Link]

-

Wikipedia. (n.d.). Chloroacetamide. Retrieved January 28, 2026, from [Link]

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-tert-butylisoxazol-5-amine. Retrieved January 28, 2026, from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved January 28, 2026, from [Link]

-

Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][6]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Available at: [Link]

-

Zorn, J. A., et al. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLoS ONE, 10(4), e0121177. Available at: [Link]

-

PubChem. (n.d.). N-tert-butyl-2-chloroacetamide. Retrieved January 28, 2026, from [Link]

-

Zorn, J. A., et al. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLoS ONE, 10(4), e0121177. Available at: [Link]

-

Leggio, A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 26189-26196. Available at: [Link]

-

Khodot, E. N., & Rakitin, O. A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. ResearchGate. Available at: [Link]

-

International Labour Organization & World Health Organization. (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved January 28, 2026, from [Link]

-

Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved January 28, 2026, from [Link]

-

Hunchak, V., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(3), M1432. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). quizartinib. Retrieved January 28, 2026, from [Link]

Sources

- 1. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-tert-butylisoxazol-5-amine [myskinrecipes.com]

- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 6. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemicalkinomics.com [chemicalkinomics.com]

- 9. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemos.de [chemos.de]

- 12. chemicalbook.com [chemicalbook.com]

- 13. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

An In-Depth Technical Guide to the Discovery of Novel Oxazole Derivatives

Introduction: The Enduring Appeal of the Oxazole Core

The oxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a wide array of natural products and synthetic molecules stems from its unique combination of structural and chemical properties.[3] The oxazole ring system is not merely a passive linker; its constituent heteroatoms are adept at forming non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with various biological receptors and enzymes.[1][4] This inherent ability to engage with biological targets has led to the development of oxazole-containing compounds with a vast spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, antibacterial, and antidiabetic activities.[3][5][6] This guide provides a technical overview of the strategies, methodologies, and field-proven insights essential for the successful discovery and development of novel oxazole derivatives.

Section 1: Strategic Foundations for Oxazole Synthesis

The successful synthesis of a diverse library of oxazole derivatives hinges on the selection of an appropriate chemical strategy. The choice of method is dictated by factors such as the desired substitution pattern, the availability of starting materials, reaction scalability, and functional group tolerance.

Classical Methodologies: The Bedrock of Oxazole Chemistry

Several foundational methods remain relevant for their reliability and straightforward execution.

-

Robinson-Gabriel Synthesis: This is a cornerstone reaction for forming 2,5-disubstituted oxazoles. It involves the cyclization and dehydration of an α-acylamino ketone.[7] While robust, the often harsh acidic conditions (e.g., concentrated sulfuric acid) can limit its applicability with sensitive substrates.[7][8] The use of polyphosphoric acid can sometimes improve yields.[8]

-

Van Leusen Oxazole Synthesis: For accessing 5-substituted oxazoles, the Van Leusen reaction is exceptionally powerful.[3] It employs a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC), a versatile C2N1 synthon.[3] The key advantages of this method are its operational simplicity, the broad availability of aldehyde starting materials, and its overall flexibility, making it a favored strategy in modern medicinal chemistry.[3]

-

Other Notable Classical Routes: The Fischer oxazole synthesis (from cyanohydrins and aldehydes), the Bredereck reaction (from α-haloketones and formamide), and the Davidson cyclization also provide reliable, albeit sometimes less versatile, pathways to the oxazole core.[1][7][8]

Modern Synthetic Innovations

Recent advancements have focused on improving efficiency, broadening substrate scope, and employing milder reaction conditions.

-

Metal-Catalyzed Reactions: Copper and gold catalysts have enabled novel and highly efficient routes. For instance, copper-catalyzed annulation/olefination cascades between iodonium-phosphonium ylides and amides provide a regioselective pathway to oxazoles under mild conditions.[9] Similarly, one-pot Suzuki-Miyaura coupling reactions have been developed for producing 2,4,5-trisubstituted oxazoles, showcasing the power of tandem catalysis.[1]

-

Green Chemistry Approaches: To align with sustainable practices, methods like microwave-assisted synthesis have been employed. This technique can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of substituted oxazoles from aryl aldehydes and TosMIC.[8]

The following diagram illustrates the convergence of various starting materials and synthetic strategies toward the formation of the oxazole core.

Caption: Key Synthetic Pathways to the Oxazole Core.

Section 2: Therapeutic Frontiers for Novel Oxazole Derivatives

The true value of a synthetic strategy is realized when it produces compounds with potent and selective biological activity. Oxazole derivatives have shown significant promise in several critical therapeutic areas.

Anticancer Agents

The oxazole scaffold is a recurring motif in anticancer drug discovery.[10] Its derivatives have been shown to inhibit a multitude of targets crucial for cancer cell proliferation and survival.[11]

-

Mechanism of Action: Novel oxazole derivatives have demonstrated potent anticancer activity by inhibiting targets such as STAT3, G-quadruplexes, and tubulin protein, the latter of which induces apoptosis in cancer cells.[10][11] Other inhibited pathways include DNA topoisomerase, various protein kinases, and histone deacetylases (HDACs).[11] Many of these derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines.[10]

-

Structure-Activity Relationship (SAR): Studies suggest that the substitution pattern at the C2, C4, and C5 positions is critical. The inclusion of phenyl, methoxyphenyl, or halogen-substituted phenyl groups has been shown to markedly improve therapeutic efficacy.[6] For example, in one study, oxazole-based Schiff bases showed significant anticancer activity, with molecular docking suggesting that compound 4c could be a potential lead for inhibiting c-Kit Tyrosine Kinase (TRK).[12]

| Compound Class | Target | Reported Activity (IC50) | Cancer Cell Line |

| Oxazole-based Schiff Bases[12] | c-Kit Tyrosine Kinase (TRK) | 80-100 µg/mL | MCF-7 |

| General Oxazole Derivatives[10][11] | Tubulin, STAT3, Kinases | Nanomolar concentrations | Various |

Antiviral Agents

The search for new antiviral agents has also uncovered the potential of oxazole-containing molecules.

-

Anti-SARS-CoV-2 Activity: A notable discovery is a family of synthetic oxazole-based macrocycles active against SARS-CoV-2.[13] These compounds were evaluated for their ability to inhibit the virus in Vero-E6 cells. The isopropyl triester (compound 13) and triacid (compound 14) demonstrated superior inhibitory activities against the SARS-CoV-2 main protease (Mpro).[13]

-

Mechanism of Action: Further investigation revealed that these compounds act through multiple mechanisms. Compound 13 displayed potent virucidal effects, while compound 14 showed both mild virucidal activity and an ability to inhibit virus adsorption.[13]

| Compound | Anti-SARS-CoV-2 Activity (EC50) | Cytotoxicity (CC50) | Safety Index (SI) |

| 13 (Isopropyl triester) | 20.2 µM | 741.8 µM | 36.7 |

| 14 (Triacid) | 4.07 µM | 159.1 µM | 39.1 |

| 15a (Carboxamide) | 35.5 µM | 248.6 µM | 7.0 |

| Data synthesized from a study on oxazole-based macrocycles.[13] |

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, and oxazole derivatives have been developed as potent inhibitors of key inflammatory mediators.

-

Mechanism of Action: Oxazole derivatives have been identified as highly selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[5] Others have been developed as antagonists of the TRPV1 receptor, which is involved in pain signaling, or as inhibitors of fatty acid amide hydrolase (FAAH), another target for pain and inflammation.[5][14]

-

Potency: Optimized oxazole-based carboxamides have achieved picomolar potency as PDE4 inhibitors, with IC50 values as low as 0.03 nM.[5]

Section 3: Experimental Design and Protocols

A self-validating system is crucial for ensuring the integrity of newly discovered compounds. This involves a robust synthetic protocol followed by rigorous characterization and a systematic biological screening workflow.

Detailed Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole

This protocol describes a general procedure for synthesizing a 5-aryl oxazole derivative, a common structural motif.

Objective: To synthesize 5-(4-chlorophenyl)oxazole from 4-chlorobenzaldehyde and TosMIC.

Materials:

-

4-chlorobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K2CO3), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzaldehyde (1.0 eq) and TosMIC (1.05 eq).

-

Solvent Addition: Add anhydrous methanol to dissolve the reactants (approx. 0.2 M concentration).

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution in one portion. The rationale for using K2CO3 is that it is a mild base sufficient to deprotonate the active methylene group of TosMIC, initiating the reaction cascade without causing unwanted side reactions.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-8 hours).

-

Workup: Once complete, quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate.

-

Purification (Primary): Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification (Secondary): Purify the crude residue by column chromatography on silica gel to yield the pure 5-(4-chlorophenyl)oxazole.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[13] This final step is non-negotiable for validating the identity of the novel derivative.

General Workflow for Drug Discovery

The path from a newly synthesized compound to a potential drug candidate follows a logical and iterative process.

Caption: Workflow for Novel Oxazole Drug Discovery.

Section 4: Future Perspectives and Challenges

The field of oxazole chemistry continues to evolve, driven by the need for more effective and safer therapeutics.[15] Future research will likely focus on several key areas:

-

Targeted Therapies: Moving beyond broad cytotoxicity to designing oxazole derivatives that inhibit specific, validated targets to minimize off-target effects.[12]

-

Addressing Pharmacokinetics: A significant challenge for many newly synthesized drugs is poor pharmacokinetic properties.[11] Future work must address issues of solubility, metabolic stability, and bioavailability early in the discovery process.

-

Combating Resistance: As with any therapeutic class, drug resistance is a major hurdle. The development of novel oxazole derivatives that can overcome existing resistance mechanisms will be a critical area of research.

References

-

Al-Blewi, F. F., Almehmadi, M. A., Shreaz, S., et al. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC Advances, 12(37), 24153–24166). Available at: [Link]

-

Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1899-1916. Available at: [Link]

-

Singh, P., & Singh, R. K. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-22. Available at: [Link]

-

Li, M., Du, F., Zhu, W., & Wu, S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. Available at: [Link]

-

Priyanka, Shuaib, M., Kumar, P., Sharma Madhu Suresh Kumar, Gupta, S. K., & Kumar, A. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

-

Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

-

Gupta, V. K., Kant, R., & Aggarwal, S. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. Available at: [Link]

-

Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available at: [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21. Available at: [Link]

-

Chauhan, D., & Kumar, R. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available at: [Link]

-

Turchi, I. J. (1986). Oxazole chemistry. A review of recent advances. Industrial & Engineering Chemistry Product Research and Development, 25(4), 742-742. Available at: [Link]

-

Sharma, A., Kumar, V., & Sharma, P. C. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Medicinal Chemistry, 21. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. . Available at: [Link]

-

Zhou, C. H., & Wang, Y. (2018). Recent advance in oxazole-based medicinal chemistry. Current Medicinal Chemistry, 25(29), 3545-3546. Available at: [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]

-

Sharma, A., Kumar, V., & Sharma, P. C. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Medicinal Chemistry, 22. Available at: [Link]

-

Gupta, V. K., Kant, R., & Aggarwal, S. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biomedical and Pharmaceutical Sciences, 27(4S). Available at: [Link]

-

Patel, D. (2024). Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link]

-

Macmillan Group. (n.d.). Oxazole. Macmillan Group Meeting. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijmpr.in [ijmpr.in]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-Oxazole synthesis [organic-chemistry.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. benthamscience.com [benthamscience.com]

- 12. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A High-Throughput Screening Strategy for N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide, a Novel Covalent Probe

Abstract

This document provides a comprehensive guide for utilizing N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide as a novel electrophilic probe in high-throughput screening (HTS) campaigns aimed at discovering targeted covalent inhibitors. By leveraging the distinct chemical properties of its two core moieties—a cysteine-reactive chloroacetamide "warhead" and a 5-tert-butyl-1,2-oxazole recognition scaffold—this compound presents a unique tool for identifying and validating novel druggable targets. We outline a robust, multi-stage screening cascade designed to move from initial biochemical hit identification to selectivity profiling and final validation in a cellular context. The protocols provided herein are designed to be self-validating, enabling researchers to confidently identify specific, on-target covalent binders while minimizing the risk of promiscuous reactivity that can often complicate covalent drug discovery.[1]

Introduction: Rationale and Opportunity

Targeted covalent inhibitors have emerged as a powerful therapeutic modality, capable of achieving high potency, prolonged pharmacodynamic effects, and the ability to target proteins previously considered "undruggable."[2] The strategy involves an electrophilic functional group, or "warhead," that forms a permanent covalent bond with a specific nucleophilic amino acid residue on the target protein, most commonly a cysteine.[3]

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is a compound rationally designed for this purpose. Its structure comprises two key features:

-

The Chloroacetamide Warhead: The 2-chloroacetamide group is a well-characterized electrophile known to react with cysteine thiols via nucleophilic substitution.[4][5] Its reactivity is generally considered moderate, making it suitable for HTS campaigns where a balance between target engagement and non-specific reactivity is crucial.[6][7]

-

The Recognition Scaffold: The 5-tert-butyl-1,2-oxazole moiety serves as the recognition element. Isoxazole rings are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including anti-inflammatory and anticancer agents.[8][9][10] The tert-butyl group enhances lipophilicity, which can contribute to cell permeability and specific hydrophobic interactions within a target's binding pocket.[11] This scaffold has been successfully incorporated into potent kinase inhibitors, highlighting its potential for directing the warhead to specific protein families.[12][13]

This application note details a strategic workflow for screening this compound to identify novel protein targets and initiate covalent inhibitor discovery programs.

Table 1: Compound Specifications

| Property | Value | Source/Note |

| IUPAC Name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide | - |

| Molecular Formula | C₉H₁₃ClN₂O₂ | Calculated |

| Molecular Weight | 216.66 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | By analogy |

| Core Components | Covalent Warhead: Chloroacetamide | - |

| Recognition Scaffold: 5-tert-Butyl-1,2-oxazole | - |

Note: Due to the novelty of this specific compound, some physical properties are predicted based on analogous structures.

Proposed Mechanism of Action

The primary mechanism of action for N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is the irreversible covalent modification of a cysteine residue on a target protein. The process is conceptualized as a two-step mechanism: first, the tert-butyl-isoxazole scaffold directs the molecule to a specific binding pocket through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). Once optimally positioned, the electrophilic methylene carbon of the chloroacetamide warhead is attacked by the nucleophilic thiol of a nearby cysteine residue, displacing the chloride leaving group and forming a stable thioether bond.

Figure 2: Proposed three-stage HTS cascade for covalent probes.

Experimental Protocols

Safety Precaution: Chloroacetamide and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [14][15]All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Primary Biochemical HTS for Covalent Inhibition

This protocol describes a generic fluorescence-based assay to detect time-dependent inhibition of a purified, cysteine-containing target protein (e.g., a protease or kinase). The key differentiator for a covalent inhibitor is that its inhibitory effect will increase with pre-incubation time.

Objective: To identify if N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide causes time-dependent inhibition of the target protein.

Materials:

-

Target Protein (with a known functional cysteine)

-

Fluorogenic substrate for the target protein

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP, pH 7.4)

-

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide (10 mM stock in DMSO)

-

Positive Control: A known inhibitor of the target protein

-

Negative Control: DMSO

-

384-well, low-volume, black assay plates

-

Plate reader with fluorescence detection capabilities

Methodology:

-

Compound Plating: Prepare a serial dilution of the test compound in DMSO. Using an acoustic dispenser, transfer nanoliter volumes to the 384-well assay plates to achieve a final concentration range (e.g., 100 µM to 1 nM). Include DMSO-only wells as a negative control (0% inhibition) and a known inhibitor as a positive control (100% inhibition).

-

Pre-incubation:

-

Add the target protein (at a final concentration of e.g., 5 nM) in assay buffer to the compound-plated wells.

-

Incubate the plate for varying time points (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature. This is the critical step to observe time-dependency. A separate plate or section of a plate can be used for each time point.

-

-

Reaction Initiation: Add the fluorogenic substrate (at its Kₘ concentration) to all wells to start the enzymatic reaction.

-

Signal Detection: Immediately transfer the plate to a pre-warmed plate reader. Monitor the increase in fluorescence intensity kinetically for 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (v) for each well from the linear phase of the kinetic read.

-

Normalize the data to controls: % Inhibition = 100 * (1 - (v_compound - v_max_inhibition) / (v_no_inhibition - v_max_inhibition)).

-

Plot % Inhibition vs. log[Compound] for each pre-incubation time point. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is the hallmark of a covalent inhibitor.

-

For confirmed covalent inhibitors, determine the second-order rate constant (k_inact/K_I), which is a more accurate measure of potency than IC₅₀. [6]

-

Protocol 2: Secondary Assay for Covalent Selectivity (GSH Reactivity)

This assay determines the intrinsic reactivity of the compound with glutathione (GSH), a ubiquitous intracellular thiol. The goal is to deprioritize "hyper-reactive" compounds that are likely to cause off-target toxicity. [6] Objective: To measure the rate of reaction between the test compound and GSH.

Materials:

-

Glutathione (GSH)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Test Compound (10 mM stock in DMSO)

-

LC-MS system

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 5 µL of 10 mM test compound stock with 495 µL of PBS containing 1 mM GSH. The final concentrations will be 100 µM compound and ~1 mM GSH.

-

Time-Course Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 50 µL aliquot and quench the reaction by adding it to 100 µL of cold acetonitrile containing an internal standard.

-

LC-MS Analysis: Analyze the quenched samples by LC-MS to measure the disappearance of the parent compound over time.

-

Data Analysis:

-

Plot the natural log of the peak area of the parent compound versus time.

-

The slope of this line corresponds to the pseudo-first-order rate constant (k_obs).

-

Calculate the half-life (t₁/₂) of the compound using the formula: t₁/₂ = 0.693 / k_obs.

-

Interpretation: An ideal covalent inhibitor should have a moderate half-life (e.g., >30 minutes) in this assay. Compounds with very short half-lives (<10 min) are often too reactive and may be flagged for off-target liabilities. [6]

-

Protocol 3: Cell-Based Cytotoxicity and Target Engagement Assay

This final stage assesses the compound's effect in a biologically relevant system. A standard cytotoxicity assay is performed to determine if the compound has an anti-proliferative effect, which is often the desired outcome for oncology targets.

Objective: To determine the potency of the compound in inhibiting cancer cell proliferation.

Materials:

-

Cancer cell line relevant to the hypothesized target (e.g., a line where the target is overexpressed or mutated)

-

Cell culture medium (e.g., RPMI or DMEM with 10% FBS)

-

Test Compound (10 mM stock in DMSO)

-

Positive Control (e.g., Staurosporine or a known cytotoxic agent)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin)

-

96-well or 384-well clear-bottom, tissue culture-treated plates

Methodology:

-

Cell Seeding: Seed cells into the assay plates at a pre-determined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the cells. Final concentrations should typically range from 100 µM to 1 nM. Include DMSO-only and positive control wells.

-

Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Signal Detection: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis:

-

Normalize the data to controls.

-

Plot the percentage of cell viability against the log-transformed compound concentration.

-

Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). [16][17] Follow-up Target Engagement: For promising hits from the cytotoxicity assay, more advanced techniques like Cellular Thermal Shift Assay (CETSA) or competitive chemoproteomics can be used to confirm that the compound is binding to the intended target inside the cell. [18][19]

-

Data Interpretation and Hit Prioritization

A promising hit candidate derived from screening N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide will exhibit the following profile:

| Parameter | Favorable Outcome | Rationale |

| Primary Screen (IC₅₀) | Potent (e.g., < 1 µM) with a clear leftward shift over time | Indicates efficient, time-dependent, and likely covalent inhibition of the target. |

| GSH Reactivity (t₁/₂) | Moderate (e.g., 30-240 minutes) | Suggests the compound is reactive enough to bind its target but not so reactive that it will be non-specific. [6] |

| Cellular Screen (IC₅₀) | Potent (e.g., < 10 µM) and correlated with biochemical IC₅₀ | Demonstrates cell permeability and on-target activity in a biological system. [16][17] |

Conclusion

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide is a promising chemical tool for the discovery of novel covalent inhibitors. Its bifunctional nature—combining a moderately reactive warhead with a recognized medicinal chemistry scaffold—provides a strong starting point for HTS campaigns. The structured, multi-stage screening workflow detailed in this note provides a robust framework for identifying specific and biologically active covalent inhibitors, mitigating the risks of promiscuity and ensuring the selection of high-quality lead compounds for further drug development.

References

- Wikipedia. (n.d.). Chloroacetamide.

- CymitQuimica. (n.d.). CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole.

- PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information.

- PubChem. (n.d.). N-tert-butyl-2-chloroacetamide. National Center for Biotechnology Information.

- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.

- Sigma-Aldrich. (n.d.). 2-Chloroacetamide.

- Khodot, E. N., & Rakitin, O. A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI.

- Zhang, T., et al. (2022). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au.

- Domainex. (n.d.). Covalent inhibitor drug discovery.

- Oreate AI. (2024). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms.

- Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques.

- Biosynth. (n.d.). N-(2-tert-Butylphenyl)-2-chloroacetamide.

- Khodot, E. N., & Rakitin, O. A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. ResearchGate.

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[14][15]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Retrieved from pubmed.ncbi.nlm.nih.gov.

- Keeley, A., et al. (2018). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC.

- Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques.

- NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays.

- Meroüeh, S. O., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.

- Waldmann, H., et al. (2021). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PMC.

-

Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[14][15]enzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, .... ACS Publications. Retrieved from pubs.acs.org.

- Dix, M. M., et al. (2023). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv.

- Zhang, Z-Y., et al. (2021). High-throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed.

- PubChem. (n.d.). 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. National Center for Biotechnology Information.

- JoVE. (2022). Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. YouTube.

- Royal Society of Chemistry. (2023). Advances in isoxazole chemistry and their role in drug discovery.

- Johnson, D. S., et al. (2020). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology.

- Meroüeh, S. O., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PubMed Central.

- Tate, E. W., et al. (2019). Cysteine-reactive probes and their use in chemical proteomics. RSC Publishing.

- Jorgensen, W. L., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. NIH.

- Grienke, U., et al. (2020). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. PMC.

- Journal of Medicinal Chemistry. (n.d.). Ahead of Print. ACS Publications.

- MS Bioworks. (n.d.). Reactive Cysteine Profiling.

- Van Truong, D., et al. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria World.

- Zhang, T., et al. (2021). Reactive-cysteine profiling for drug discovery. ResearchGate.

- Al-Amiery, A. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.

- Sigma-Aldrich. (n.d.). 3-Amino-5-tert-butylisoxazole.

- MDPI. (n.d.). Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers....

- WuXi AppTec. (2023). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?.

- Weerapana, E., & Cravatt, B. F. (2019). Reactive-cysteine profiling for drug discovery. PMC.

- Thermo Fisher Scientific. (2014). High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. YouTube.

- Sigma-Aldrich. (n.d.). N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide.

Sources

- 1. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]

- 3. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpca.org [ijpca.org]

- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]

- 12. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 15. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. njbio.com [njbio.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. biorxiv.org [biorxiv.org]

- 19. Reactive Cysteine Profiling | High-Resolution Mass Spec [msbioworks.com]

Troubleshooting & Optimization

Technical Support Center: N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide

A Guide to Ensuring Compound Integrity and Experimental Reproducibility

Welcome to the technical support guide for N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide. This document is designed for researchers, medicinal chemists, and cell biologists to ensure the stability and efficacy of this reactive compound throughout its experimental lifecycle. Given its utility as a potential covalent probe or inhibitor, maintaining its structural integrity is paramount for generating reliable and reproducible data. This guide provides an in-depth understanding of the compound's vulnerabilities and offers proactive solutions and troubleshooting advice.

Section 1: The Chemical Basis of Degradation

To effectively prevent degradation, it is crucial to understand the inherent chemical liabilities of the molecule. N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide possesses two primary sites susceptible to degradation: the α-chloroacetamide moiety and the 1,2-oxazole ring .

-

The α-Chloroacetamide Moiety: An Electrophilic Hub The chloroacetamide functional group is a potent electrophile, making it an excellent warhead for forming covalent bonds with nucleophilic residues in target proteins (e.g., cysteine, histidine). However, this same reactivity makes it highly susceptible to unintended reactions with nucleophiles present in your experimental environment. The primary degradation pathway is nucleophilic substitution (SN2), where the chloride ion is displaced.

-

Hydrolysis: The most common degradation event is the reaction with water, which replaces the chloride with a hydroxyl group, forming the inactive N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-hydroxyacetamide. This reaction is significantly accelerated by basic pH conditions.[1][2]

-

Reaction with Buffers and Additives: Common biological buffers containing primary or secondary amines (e.g., Tris) or additives containing thiols (e.g., DTT, β-mercaptoethanol, glutathione) are strong nucleophiles that will readily react with the compound, inactivating it and consuming your reagent.[3][4]

-

-

The 1,2-Oxazole Ring: A Heterocycle Under Strain While generally more stable than the chloroacetamide group, the 1,2-oxazole ring is not inert.

-

pH-Mediated Ring Opening: Both strong acidic and strong basic conditions can catalyze the hydrolytic cleavage of the oxazole ring, leading to a complete loss of the parent structure.[5][6] While oxazoles are more resistant to acid than some other heterocycles like furans, prolonged exposure to harsh pH should be avoided.[7]

-

Photodegradation: Heterocyclic aromatic rings, including oxazoles, can be sensitive to light, particularly in the UV spectrum.[6][7] Energy from light can promote oxidative degradation or rearrangement, leading to a heterogeneous mixture of byproducts.

-

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes that must be controlled to maintain compound purity.

Caption: Primary degradation pathways for the target compound.

Section 2: Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered during experimentation.

Q1: My compound shows diminished or no activity in my assay compared to initial experiments. What's the likely cause?

A1: The most probable cause is the degradation of your active compound, leading to a lower effective concentration. This is almost certainly due to hydrolysis of the chloroacetamide group, especially if you are using aqueous buffers.

-

Causality: The electrophilic carbon-chlorine bond is susceptible to attack by water. Storing the compound in aqueous solutions, even when frozen, for extended periods allows for slow hydrolysis. This process is accelerated by repeated freeze-thaw cycles, which can introduce moisture and create localized pH changes.

-

Troubleshooting Steps:

-

Verify Integrity: Use an analytical method like LC-MS to check the purity of your current stock solution. Look for a new peak with a mass increase of +18 Da (loss of HCl, gain of H₂O) relative to the parent compound.

-

Solution Preparation: Always prepare fresh working solutions in your final aqueous assay buffer immediately before each experiment from a concentrated, non-aqueous stock.

-

Review Protocol: Ensure your assay buffer is free from nucleophiles (see Q2).

-

Q2: Can I use Tris or buffers containing DTT/β-mercaptoethanol with this compound?

A2: It is strongly discouraged .

-

Causality: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that is a potent nucleophile and will directly attack the chloroacetamide, forming an inactive adduct.[3][8] Similarly, the thiol groups in DTT and other reducing agents are extremely reactive towards this class of electrophiles.

-

Recommended Alternatives: Use buffers with non-nucleophilic components. Good choices include:

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

-

PBS (Phosphate-Buffered Saline)

-

MES (2-(N-morpholino)ethanesulfonic acid)

-

-

Self-Validation: Before a large-scale experiment, incubate a small amount of the compound in your chosen buffer for the duration of your planned assay. Analyze the sample by LC-MS to confirm that no adducts have formed.

Q3: I observed a new, more polar peak in my HPLC/LC-MS analysis of an aged stock solution. What is it?

A3: This new peak is most likely the hydrolyzed product, N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-hydroxyacetamide.

-

Causality: Replacing the chlorine atom with a hydroxyl group increases the compound's polarity, causing it to elute earlier on a reverse-phase HPLC column.

-

Confirmation: The mass of this new peak in an LC-MS analysis should correspond to the parent compound's mass minus the mass of Chlorine (35.45 Da) plus the mass of a hydroxyl group (17.01 Da), a net change of approximately -18.44 Da (or M-HCl+H₂O).

Section 3: FAQs - Proactive Prevention and Best Practices

Q: What are the ideal long-term storage conditions for the solid compound? A: The solid compound should be stored in an airtight container (e.g., amber glass vial with a tight-fitting cap) at -20°C, protected from light.[9][10] For maximum protection, place the vial inside a secondary container with a desiccant.

Q: What is the best way to prepare and store a stock solution? A: Stock solutions should be prepared in a high-quality, anhydrous, aprotic solvent such as DMSO or DMF. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to aqueous solutions. Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Q: How should I handle the compound during weighing and dissolution? A: Handle the solid compound in an environment with low humidity. Use anhydrous solvents and new, sealed pipette tips for all transfers to prevent the introduction of water. Ensure the solvent is at room temperature before opening to avoid condensation of atmospheric moisture into the bottle.

Q: Are there any analytical methods to quickly check for degradation? A: Yes, a quick LC-MS run is the most definitive method.[11][12] A 5-10 minute gradient can quickly show if the parent compound is the major peak or if degradation products have appeared.

Table 1: Recommended Storage and Handling Conditions

| Condition | Solid Compound | Stock Solution (in Anhydrous DMSO/DMF) | Aqueous Working Solution |

| Temperature | -20°C | -80°C | Prepare fresh; use immediately |

| Atmosphere | Dry (use desiccant) | Inert gas overlay (e.g., Argon) if possible | N/A |

| Light | Protect from light (amber vial) | Protect from light (amber vial) | Protect from light |

| Duration | >1 year (if properly stored) | Up to 6 months (verify purity) | < 8 hours (verify stability) |

| Container | Tightly sealed glass vial | Tightly sealed, low-volume vials | N/A |

Section 4: Standard Operating Protocols

Protocol 4.1: Preparation and Storage of Stock Solution

-

Allow the vial of solid compound to equilibrate to room temperature before opening.

-

Weigh the desired amount of solid in a low-humidity environment.

-

Add the appropriate volume of anhydrous DMSO (or DMF) to achieve the target concentration (e.g., 20 mM).

-

Vortex gently until the solid is completely dissolved.

-

Aliquot the solution into single-use volumes (e.g., 10-20 µL) in microvials designed for low-temperature storage.

-

Flash-freeze the aliquots and store them immediately at -80°C.

Protocol 4.2: Rapid Stability Assessment via LC-MS

-

Prepare a 10 µM solution of the compound in your final assay buffer.

-

Immediately inject a sample onto the LC-MS system (Time = 0 point). Record the peak area of the parent compound.

-

Incubate the remaining solution at the intended assay temperature (e.g., 37°C).

-

Inject samples at subsequent time points (e.g., 1 hr, 4 hrs, 8 hrs).

-

Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease (>10%) in the parent peak area or the appearance of new peaks indicates instability under your assay conditions.

Section 5: Experimental Workflow for Maintaining Compound Integrity

This workflow outlines the critical decision points from receiving the compound to its final use.

Caption: Decision workflow for handling the reactive compound.

References

-

Chen, S. F., Chen, W. J., Huang, Y., Wei, M., & Chang, C. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 229, 115918. [Link]

-

Chen, S. F., Chen, W. J., Huang, Y., Wei, M., & Chang, C. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. [Link]

-

Pemberton, R. P., & Johnson, R. P. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC, NIH. [Link]

-

Le, T. N., & Roberts, A. L. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1108-1117. [Link]

-

Verma, G., Kaur, H., & Singh, G. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Krishnaswami, R., & Srinivasan, V. (1964). The rate of hydrolysis of chloroacetamide in aqueous acid. Proceedings of the Indian Academy of Sciences - Section A, 59(6), 364-369. [Link]

-

Verma, G., Kaur, H., & Singh, G. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database. Retrieved from [Link]

-

Eshak, E. A., Abu-Shanab, F. A., Mousa, S. A. S., & Bakheet, M. E. M. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]

-

Roberts, A. L., & Sandy, E. H. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(12), 4349-4357. [Link]

-

Pohl, R., & Hocek, M. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1835-1844. [Link]

-

Zimmerman, L. R., Schneider, R. J., & Thurman, E. M. (2013). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [Link]

-

Eshak, E. A., Abu-Shanab, F. A., Mousa, S. A. S., & Bakheet, M. E. M. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]

-

University of Louisville. (n.d.). Chemical Segregation and Storage Guide. University of Louisville Department of Environmental Health and Safety. [Link]

-

Grotzfeld, R. M., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]

-

Al-Dhfyan, A., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules, 27(5), 1503. [Link]

-

Hany, C., & Koch, A. (1998). Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS. Analytical Chemistry, 70(15), 3043-3048. [Link]

-

Zheng, J. W., et al. (2014). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. ResearchGate. [Link]

-

Roberts, A. L., & Sandy, E. H. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. [Link]

-

Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog. [Link]

-

Avdić, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(4), 285-296. [Link]

-

Irie, M., et al. (2019). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. [Link]

-

Kumar, V., & Sharma, V. K. (2016). Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization. ResearchGate. [Link]

-

Arnold, M. R., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55488. [Link]

-

Stanković, A. M., et al. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 28(18), 6688. [Link]

-

Klick, S., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 849-857. [Link]

-

Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4591. [Link]

-

D'Souza, C., & Ganesan, A. (2017). Naturally Occurring Oxazole-Containing Peptides. Molecules, 22(1), 101. [Link]

-

Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Cleveland State University. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

-

Evolve. (2021). Evolve's guide to storing lab chemicals safely. Evolve. [Link]

-

El-Mekkawi, D. M., & Abdel-Gawad, F. K. (2018). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]

-

NCBioNetwork. (2013, April 15). Preparing Tris Buffer [Video]. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. csuohio.edu [csuohio.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to Oxazole-Based Inhibitors: Unraveling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the oxazole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable ability to bind to a wide range of biological targets with high affinity.[1] This five-membered aromatic heterocycle, containing both an oxygen and a nitrogen atom, is a recurring motif in numerous natural products and synthetic compounds with potent therapeutic activities.[1][2] Its unique electronic and structural properties enable diverse non-covalent interactions with enzymes and receptors, making it a cornerstone in the design of novel inhibitors for a multitude of diseases.[2][3] This guide provides an in-depth comparison of various oxazole-based inhibitors, with a special focus on the enigmatic profile of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide and its potential place within this versatile class of molecules.

The Enigmatic Profile of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide

A thorough review of the current scientific literature reveals a scarcity of publicly available data on the specific biological and inhibitory activities of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide. While its chemical structure is known, its pharmacological profile remains largely uncharacterized. However, an analysis of its constituent parts offers clues to its potential mechanism of action. The presence of a chloroacetamide group is particularly noteworthy. This functional group is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, within the active sites of proteins.[4] This suggests that N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide could act as a covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.

Structurally related compounds provide further hints. For instance, N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), which features a similar tert-butyl substituted isoxazole ring, is a highly potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia.[6] While the core ring system and the reactive group differ, the shared isoxazole moiety highlights the potential of this scaffold in kinase inhibition.

A Comparative Analysis of Oxazole Inhibitor Classes

The versatility of the oxazole scaffold is best appreciated by examining its application in the development of inhibitors for various protein families. The following sections provide a comparative overview of several key classes of oxazole-based inhibitors.

Oxazole Inhibitors of Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The oxazole ring has proven to be an effective scaffold for the design of potent and selective kinase inhibitors.

The p38 MAPK signaling pathway is a key regulator of inflammatory responses. Consequently, inhibitors of p38 MAPK are actively being pursued as potential treatments for chronic inflammatory diseases. Several research groups have successfully developed oxazole-based p38 MAPK inhibitors.[7][8] For example, a series of 1,2,4-oxadiazole-5-one derivatives, which can be considered as bioisosteres of the oxazole ring, have shown promising inhibitory activity against p38 MAPK.[8][9] These compounds are designed to mimic the binding mode of known p38 MAPK inhibitors, with the oxadiazole core acting as a central scaffold to position the key pharmacophoric elements within the ATP-binding pocket of the enzyme.[9]

The NF-κB signaling pathway is another critical mediator of inflammation and is activated by the IκB kinase (IKK) complex, which includes the IKK-β subunit.[10] Inhibition of IKK-β is therefore a promising strategy for the treatment of inflammatory and autoimmune diseases.[11] High-throughput screening campaigns have identified novel oxazole-containing scaffolds with potent IKK-β inhibitory activity.[11] These compounds often feature a 2-phenyloxazolo[7][12]pyridine core and demonstrate high selectivity for IKK-β over other kinases.[11]

Oxazole-Based Anticancer Agents

The anticancer properties of oxazole derivatives are well-documented, with several compounds demonstrating potent activity against a range of cancer cell lines.[3][12][13] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization and the targeting of key signaling pathways involved in cancer cell proliferation and survival.[12][13]

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several oxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][13]

The STAT3 signaling pathway is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis. Oxazole derivatives have been identified as potent inhibitors of STAT3, offering a promising avenue for the development of novel anticancer therapies.[12][13]

Other Notable Oxazole Inhibitors

The therapeutic potential of the oxazole scaffold extends beyond kinase and cancer-related targets. For instance, phenolic compounds bearing a 2-phenylbenzo[d]oxazole scaffold have been investigated as potent tyrosinase inhibitors for skin-lightening applications.[14] Additionally, a wide array of oxazole derivatives have demonstrated significant antimicrobial and anti-inflammatory activities.[15][16][17]

Quantitative Comparison of Oxazole Inhibitors

To provide a clearer picture of the relative potencies of different oxazole-based inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against their respective targets.

| Inhibitor Class | Example Compound | Target | IC50 (nM) | Reference |

| p38 MAPK Inhibitors | Substituted Isoxazole Derivative (Compound 4a) | p38 MAPK | Data not specified as a precise value, but noted as having a twofold decrease in IC50 compared to a reference compound | [7] |

| IKK-β Inhibitors | 7-benzoyl-4-phenylcyclopenta[2][5]oxazine derivative | IKK-β | Specific IC50 values not provided in the abstract, but noted as potent | [11] |

| Anticancer Agents | 1,3,4-oxadiazole-chalcone hybrid (Compound 1) | Various Leukemia Cell Lines | 1730 - 2050 | [10] |

| FLT3 Inhibitor | AC220 | FLT3 | Data not specified in abstract, but described as "uniquely potent" | [6] |

Note: The availability of precise IC50 values in publicly accessible literature can be limited. The table reflects the data found in the provided search results.

Experimental Protocol: A General Kinase Inhibition Assay

The following protocol outlines a general workflow for determining the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[18]

Principle

Kinase activity is measured by quantifying the amount of ATP remaining in the reaction after the kinase has been allowed to phosphorylate its substrate. A decrease in kinase activity due to the presence of an inhibitor will result in a higher amount of residual ATP, leading to a stronger luminescence signal.[18]

Materials

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Test compound (e.g., N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette or liquid handling system

-

Luminometer

Step-by-Step Methodology

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.

-

Reaction Setup: a. To each well of a white, opaque microplate, add 5 µL of the test compound dilution or DMSO for the control wells (final DMSO concentration should be kept below 1%).[19] b. Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.[19] c. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

Initiation of Kinase Reaction: a. Add 10 µL of ATP solution in kinase assay buffer to each well to start the reaction.[19] The final ATP concentration should ideally be at or near the Km value for the specific kinase. b. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.

-

Termination of Reaction and Signal Detection: a. Add 25 µL of the ATP detection reagent to each well. This reagent will stop the kinase reaction and initiate the luminescence signal.[18] b. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: a. The luminescence signal is inversely proportional to the kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed in this guide, the following diagrams, created using the DOT language for Graphviz, depict a key signaling pathway targeted by oxazole inhibitors and the general workflow of a kinase inhibition assay.

Caption: The NF-κB signaling pathway and the site of action for oxazole-based IKK-β inhibitors.

Caption: A generalized workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Perspectives